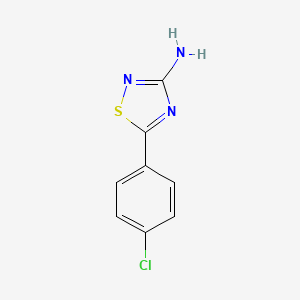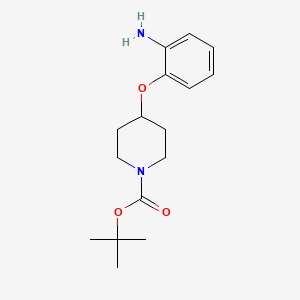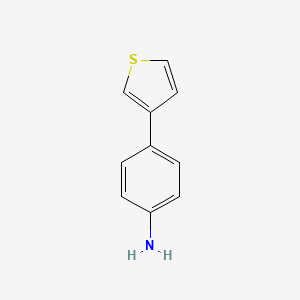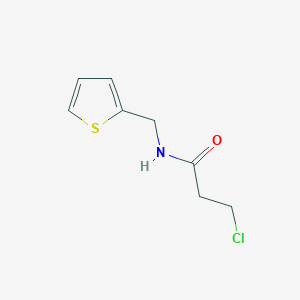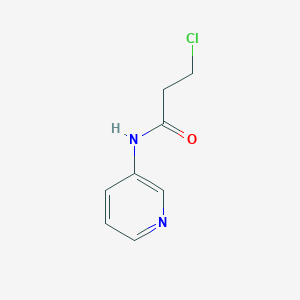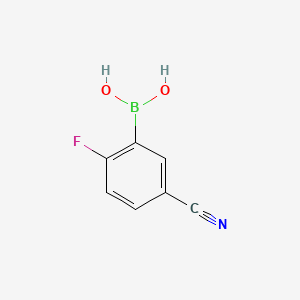
5-Cyano-2-fluorophenylboronic acid
Übersicht
Beschreibung
5-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular weight of 5-Cyano-2-fluorophenylboronic acid is 164.93 g/mol . The InChI code is 1S/C7H5BFNO2/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-3,11-12H .
Physical And Chemical Properties Analysis
5-Cyano-2-fluorophenylboronic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
The Suzuki-Miyaura coupling reaction is another application of boronic acids, including "5-Cyano-2-fluorophenylboronic acid" . This reaction is widely used due to its mild and functional group tolerant reaction conditions, the relatively stable and readily prepared nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
-
Preparation of Phenylboronic Catechol Esters
- Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . “5-Cyano-2-fluorophenylboronic acid” can be used as a reactant in the preparation of these esters .
- The specific methods of application or experimental procedures would depend on the exact nature of the experiment being conducted and the desired outcomes. Typically, this would involve reacting the “5-Cyano-2-fluorophenylboronic acid” with other reagents under controlled conditions to form the desired esters .
- The results or outcomes obtained would be the successful synthesis of phenylboronic catechol esters, which could then be used in further research or applications .
-
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
- “5-Cyano-2-fluorophenylboronic acid” can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- The specific methods of application or experimental procedures would involve reacting the “5-Cyano-2-fluorophenylboronic acid” with other reagents under the influence of a rhodium catalyst .
- The results or outcomes obtained would be the successful synthesis of trisubstituted allylic alcohols, which could then be used in further research or applications .
-
Site-Selective Suzuki-Miyaura Arylation Reactions
- The Suzuki-Miyaura coupling reaction is a widely used reaction due to its mild and functional group tolerant reaction conditions . “5-Cyano-2-fluorophenylboronic acid” can be used in site-selective Suzuki-Miyaura arylation reactions .
- The specific methods of application or experimental procedures would involve reacting the “5-Cyano-2-fluorophenylboronic acid” with other reagents under controlled conditions to achieve the desired arylation .
- The results or outcomes obtained would be the successful synthesis of the desired arylated compounds, which could then be used in further research or applications .
-
Laboratory Chemicals
- “5-Cyano-2-fluorophenylboronic acid” can be used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab .
- The specific methods of application or experimental procedures would depend on the exact nature of the experiment being conducted and the desired outcomes .
- The results or outcomes obtained would depend on the specific experiment being conducted .
-
Food, Drug, Pesticide or Biocidal Product Use
- “5-Cyano-2-fluorophenylboronic acid” can potentially be used in the production of food, drugs, pesticides, or biocidal products .
- The specific methods of application or experimental procedures would depend on the exact nature of the product being produced and the desired outcomes .
- The results or outcomes obtained would be the successful production of the desired product .
-
Rh-Catalyzed Enantioselective Addition Reactions
- “5-Cyano-2-fluorophenylboronic acid” can be used in Rh-catalyzed enantioselective addition reactions .
- The specific methods of application or experimental procedures would involve reacting the “5-Cyano-2-fluorophenylboronic acid” with other reagents under the influence of a rhodium catalyst .
- The results or outcomes obtained would be the successful synthesis of the desired compounds, which could then be used in further research or applications .
Safety And Hazards
5-Cyano-2-fluorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, wash immediately with plenty of water .
Eigenschaften
IUPAC Name |
(5-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSMTHUTFTXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382607 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-fluorophenylboronic acid | |
CAS RN |
468718-30-1 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
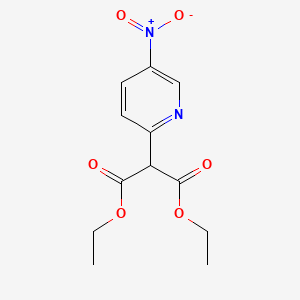
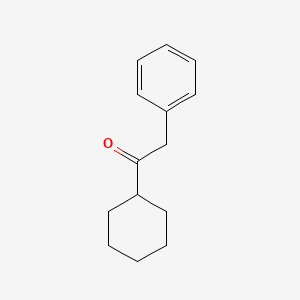
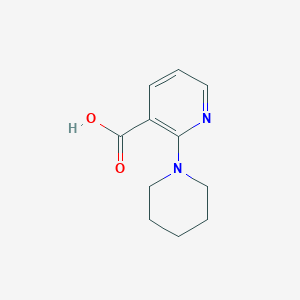
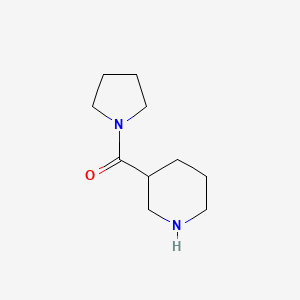
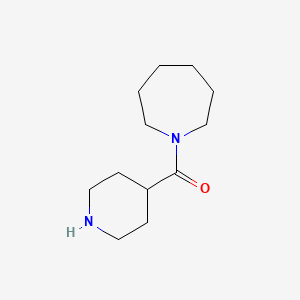
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
